molecular formula C17H18O6 B11031675 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B11031675
M. Wt: 318.32 g/mol
InChI Key: KKXKXXCLRVTABG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a benzofuran ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the use of furan-2-carboxylic acid as a starting material. The synthetic route may include steps such as esterification, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols.

    Substitution: Functional groups on the benzofuran ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar reactivity.

    Benzofuran derivatives: Contain the benzofuran ring and have comparable chemical properties.

    Methoxyethyl esters: Include the methoxyethyl group and are used in similar synthetic applications.

Uniqueness

This detailed article provides a comprehensive overview of 2-Methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

2-methoxyethyl 6-(furan-2-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H18O6/c1-10-15-12(18)8-11(13-4-3-5-21-13)9-14(15)23-16(10)17(19)22-7-6-20-2/h3-5,11H,6-9H2,1-2H3

InChI Key

KKXKXXCLRVTABG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OCCOC

Origin of Product

United States

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